Ammoninum-d4 Deuteroxide

Isotopic labeling Mass spectrometry NMR spectroscopy

Ammonium-d4 deuteroxide (ND₄OD/D₂O, CAS 12168-30-8) is the perdeuterated isotopologue of aqueous ammonium hydroxide, supplied as a 23.0–27.0 wt% solution in deuterium oxide. With a molecular formula of D₅NO (formula weight 40.09 g/mol), this compound carries five nonexchangeable deuterium atoms—four on the ammonium cation and one on the hydroxide anion—producing a diagnostic M+5 mass shift relative to the protiated parent.

Molecular Formula H5NO
Molecular Weight 40.077 g/mol
CAS No. 12168-30-8
Cat. No. B032923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmoninum-d4 Deuteroxide
CAS12168-30-8
Molecular FormulaH5NO
Molecular Weight40.077 g/mol
Structural Identifiers
SMILESN.O
InChIInChI=1S/H3N.H2O/h1H3;1H2/i/hD5
InChIKeyVHUUQVKOLVNVRT-NSPFYZSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium-d4 Deuteroxide (CAS 12168-30-8): Isotopic Purity, Physicochemical Specifications, and Procurement Baseline


Ammonium-d4 deuteroxide (ND₄OD/D₂O, CAS 12168-30-8) is the perdeuterated isotopologue of aqueous ammonium hydroxide, supplied as a 23.0–27.0 wt% solution in deuterium oxide . With a molecular formula of D₅NO (formula weight 40.09 g/mol), this compound carries five nonexchangeable deuterium atoms—four on the ammonium cation and one on the hydroxide anion—producing a diagnostic M+5 mass shift relative to the protiated parent . Commercial specifications mandate ≥99 atom % D isotopic purity, a density of 1.056 g/mL at 25 °C, and a refractive index of n20/D 1.334 [1]. It is classified as a weak deuterated base (effective pKb ≈ 4.75 in aqueous medium) and is explicitly rated as NMR-suitable and bio-NMR-suitable by major isotope suppliers . These characteristics position it as a specialized reagent for deuterium-incorporation chemistry, biomolecular NMR buffer preparation, and isotope-dilution mass spectrometry workflows where proton-carrying bases are intolerable.

Why Generic Substitution Fails for Ammonium-d4 Deuteroxide: The Interchangeability Gap Among Deuterated Bases


Ammonium-d4 deuteroxide cannot be freely substituted with other in-class deuterated bases—or even with its own protiated parent—because the selection-critical parameters are tightly coupled to the specific isotopic architecture and acid-base chemistry. The five-site perdeuteration (ND₄⁺/OD⁻) eliminates all protic ¹H background in NMR experiments; a single-site deuterated base such as NaOD (M+1 mass shift) leaves residual proton signals and cannot serve as a fully proton-transparent buffer . Furthermore, the weak-base character of ND₄OD (pKb ≈ 4.75) provides gentle, controlled pD adjustment in the physiological range (pD 6–9) without risking protein denaturation, in contrast to the strongly alkaline NaOD (essentially fully dissociated, pKb ~0.2) which can irreversibly degrade biomolecular samples [1]. Switching to the non-deuterated NH₄OH introduces overwhelming solvent proton signals that obscure analyte resonances in ¹H-NMR and precludes its use as an isotope-dilution internal standard in mass spectrometry [2]. These functional incompatibilities mean that apparent in-class alternatives frequently fail the specific requirements of the experimental system, making informed compound selection, rather than generic ordering, a necessity.

Ammonium-d4 Deuteroxide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Five-Site Perdeuteration (M+5 Mass Shift) vs. Single-Site NaOD (M+1): Structural Isotopic Completeness

Ammonium-d4 deuteroxide (ND₄OD) carries five nonexchangeable deuterium atoms—four on the ammonium cation and one on the hydroxide—yielding a net M+5 mass shift relative to the protiated NH₄OH (formula weight increase from 35.05 to 40.09 Da). In contrast, sodium deuteroxide (NaOD) incorporates only a single deuterium on the hydroxide, producing an M+1 shift (formula weight 41.00 Da vs. NaOH at 40.00 Da) . This structural difference has direct analytical consequences: the M+5 shift of ND₄OD provides a wider isotopic separation from endogenous protiated species in isotope-dilution LC-MS/MS workflows, reducing isobaric interference, whereas the M+1 shift of NaOD overlaps with natural-abundance ¹³C satellites of the protiated analyte . The fivefold greater deuterium atom count per molecule also translates to proportionally higher deuterium-donor capacity per mole of reagent in deuteration synthesis.

Isotopic labeling Mass spectrometry NMR spectroscopy

Verified Isotopic Purity: 99.90% by ¹H-NMR (COA Data) vs. Commercial NaOD at 99.77%

Lot-specific Certificate of Analysis (COA) data for Ammonium-d4 deuteroxide from Santa Cruz Biotechnology (Catalog sc-300202) reports an isotopic purity of 99.90 atom % D as determined by ¹H-NMR, with a titration-assayed chemical purity of 25.1 wt% [1]. By comparison, a representative COA for sodium deuteroxide (Santa Cruz Biotechnology) reports an isotopic purity of 99.77 atom % D by ¹H-NMR, with a titration purity of 30.5% (by HCl) . The 0.13 percentage-point advantage in isotopic enrichment, while numerically modest, corresponds to a residual protium contamination level of ≤0.10% for ND₄OD versus ≤0.23% for NaOD—a greater than twofold reduction in background proton signal intensity. For ¹H-NMR experiments conducted at sub-millimolar analyte concentrations, where the solvent-derived proton background can dominate the spectrum, this difference in residual ¹H content directly governs the achievable signal-to-noise ratio and the lowest detectable analyte concentration [2].

Isotopic enrichment Quality control NMR spectroscopy

Weak-Base pD Buffering (pKb ≈ 4.75) vs. Strong-Base NaOD: Controlled Deuteration Without Biomolecular Damage

Ammonium-d4 deuteroxide functions as a weak base in D₂O with an effective pKb of approximately 4.75 (corresponding to the ammonium/ammonia equilibrium: ND₄⁺ ⇌ ND₃ + D⁺), inherited from its protiated parent NH₄OH (Kb ≈ 1.8 × 10⁻⁵) with a modest solvent deuterium isotope effect on the equilibrium constant [1]. This weak-base character enables gradual, fine-controlled pD adjustment in the physiologically relevant range (pD ~6–9) without overshooting the target, a critical requirement in modular protein deuteration studies where pD must be maintained above 6.6 during expression and purification to preserve the native fold [2]. In contrast, sodium deuteroxide is a strong base (pKb ≈ 0.2, essentially fully dissociated in D₂O), producing alkaline conditions (pD > 12 even at low concentrations) that rapidly denature most proteins and hydrolyze sensitive ester or amide bonds in small-molecule substrates [3]. This functional distinction is not a matter of degree but of categorical suitability: NaOD is appropriate only for robust small-molecule deuteration under harsh conditions, whereas ND₄OD is uniquely matched to biomolecular and late-stage synthetic applications that require mild, reversible base chemistry.

Biomolecular NMR Protein deuteration pD adjustment

Synthetic Deuterium-Incorporation Efficiency: 30% Yield in One-Step Melamine-d₆ Synthesis

A peer-reviewed synthetic study demonstrated that ammonium-d4 deuteroxide (ND₄OD) serves as both the deuterium source and the nucleophilic reactant in a one-step synthesis of melamine-d₆ from cyanuric chloride, achieving a 30% yield calculated on the basis of ND₄OD consumed [1]. The product, hexadeuterated melamine, was characterized by ¹H-NMR and MS, confirming deuterium isotope abundance exceeding 99% [2]. This dual role—acting simultaneously as a base, a nucleophile, and an isotopic labeling reagent—cannot be replicated by sodium deuteroxide, which lacks the ammonium nucleophile required for triazine ring amination, nor by the non-deuterated ammonium hydroxide, which would yield only protiated melamine [3]. The reported 30% yield, while moderate, represents a single-flask transformation without protecting-group manipulation, and the resulting melamine-d₆ was directly deployable as an isotope-dilution internal standard for quantitative LC-MS/MS detection of melamine in food matrices, establishing a complete workflow from deuterated reagent to validated analytical method [1].

Deuterium labeling Isotope dilution mass spectrometry Organic synthesis

Physical Property Differentiation for Incoming Quality Verification: Refractive Index 1.334 vs. NaOD 1.4196

Ammonium-d4 deuteroxide solution (25 wt% in D₂O) exhibits a refractive index of n20/D 1.334 at 20 °C, as specified across multiple vendor technical datasheets . This value is significantly lower than that of the primary deuterated base alternative, sodium deuteroxide (40 wt% in D₂O), which has a reported refractive index of n20/D 1.4196 . The difference of Δn = 0.0856 is large enough to be resolved by a standard Abbe refractometer (typical precision ±0.0001), providing a rapid, non-destructive incoming inspection method to distinguish between the two reagents upon receipt and to verify that no supplier mis-shipment has occurred [1]. Additionally, the density of ND₄OD solution (1.056 g/mL at 25 °C) differs substantially from that of NaOD 40% (1.46 g/mL), enabling gravimetric cross-validation. For regulated laboratories operating under ISO 17025 or GLP quality systems, such orthogonal physical property verification is a required element of reagent acceptance protocols, and these numerical benchmarks allow immediate pass/fail determination without consuming sample material for spectroscopic analysis.

Quality assurance Refractometry Procurement verification

Bio-NMR and Protein Expression Suitability Rating vs. Non-Deuterated Ammonium Hydroxide

Sigma-Aldrich explicitly classifies Ammonium-d4 deuteroxide solution as 'NMR: suitable' and 'bio NMR: suitable' under their Quality Level 200 specification . The double-isotope variant, Ammonium-¹⁵N,d4 deuteroxide (~3 N in D₂O), further carries the designation 'protein expression: suitable' . This formal suitability rating reflects validation that the reagent meets the stringent proton-background and chemical-purity requirements for biomolecular NMR applications, including multi-dimensional heteronuclear experiments on ¹⁵N/¹³C-labeled proteins where any adventitious ¹H signal from the buffer system generates artifact peaks that can be misinterpreted as backbone amide correlations [1]. The non-deuterated analog, ammonium hydroxide (NH₄OH, CAS 1336-21-6, typically 25–28% NH₃ in H₂O), carries no such bio-NMR rating and introduces overwhelming H₂O and NH₄⁺ proton signals that saturate the receiver and necessitate solvent-suppression pulse sequences, which themselves attenuate signals from exchangeable amide protons that are often the primary observables in protein dynamics studies [2]. The explicit bio-NMR suitability designation provides procurement officers with a manufacturer-validated quality gate, reducing the risk of purchasing a reagent that fails in its intended biomolecular application.

Protein NMR Bio-NMR Protein expression

Ammonium-d4 Deuteroxide Procurement-Matched Application Scenarios: Evidence-Backed Deployment Cases


Biomolecular NMR Buffer Preparation for pD-Controlled Protein Dynamics Studies

In multi-dimensional ¹H-¹⁵N HSQC and triple-resonance protein NMR experiments conducted in D₂O, the sample pD must be precisely adjusted to the physiological range (pD 6.0–7.4) without introducing proton-bearing buffer species that would overwhelm the amide proton region (~6–10 ppm). Ammonium-d4 deuteroxide, with its weak-base pKb of ~4.75 and complete perdeuteration (M+5, 99.90 atom % D verified by COA), provides gentle pD titration capability while contributing zero additional ¹H signals to the spectrum [1]. The Sigma-Aldrich 'bio NMR: suitable' rating confirms fitness for this purpose, and the refractive index (n20/D 1.334) and density (1.056 g/mL) benchmarks allow incoming QC verification before buffer preparation . This scenario is directly supported by the documented use of ND₄OD-buffered D₂O in the NMR structural analysis of isopentenyl diphosphate (J. Org. Chem. 1986, 51, 4768) [2].

Synthesis of Perdeuterated Internal Standards for Isotope-Dilution LC-MS/MS Quantitation

When developing a stable isotope dilution mass spectrometry (SID-MS) method for regulated food or environmental contaminant analysis, the perdeuterated internal standard must carry sufficient isotopic separation (≥M+3 recommended) from the native analyte to avoid chromatographic co-elution interference and cross-talk in the MS ion source. Ammonium-d4 deuteroxide enables one-step synthesis of M+6 labeled triazine standards (e.g., melamine-d₆) with a demonstrated 30% yield and >99% deuterium abundance, directly from cyanuric chloride [1]. The M+5/M+6 mass shift of the reagent and its products exceeds the M+1 separation achievable with NaOD-derived standards, providing superior quantitative accuracy at low analyte concentrations . This scenario is validated by the published isotope-dilution workflow for melamine quantitation in food matrices using ND₄OD-derived melamine-d₆ as the internal standard [2].

Catalyst Surface Deuteration for Solid-State NMR and Neutron Scattering Studies

In heterogeneous catalysis research, proton solid-state NMR and quasi-elastic neutron scattering (QENS) require the replacement of surface hydroxyl protons with deuterium to isolate the spectral contributions of adsorbed reactants. The fundamental investigation of supported monometallic and bimetallic catalysts has employed a 26 wt% ND₄OD solution in D₂O for catalyst deuteration, with catalyst samples soaked in the solution for ≥2 hours followed by drying at 383 K [1]. The weak-base character of ND₄OD prevents dissolution or structural alteration of the oxide support (e.g., γ-Al₂O₃, SiO₂) that would occur with the strongly alkaline NaOD, while the fivefold deuterium content per molecule provides efficient H/D exchange capacity. This scenario is supported by documented catalyst deuteration protocols in the primary literature [1].

Multi-Isotope Labeling for Metabolic Flux Analysis and Tracer Studies

For metabolic flux analysis requiring simultaneous ¹⁵N and ²H labeling of nitrogen-containing metabolites, the double-isotope variant Ammonium-¹⁵N,d4 deuteroxide (CAS 12168-30-8, ~3 N in D₂O, 99 atom % ¹⁵N, 98 atom % D) provides a single-reagent source of both isotopic labels and serves as a defined nitrogen source in minimal-media formulations for microbial protein expression [1]. The M+6 mass shift and the explicit 'protein expression: suitable' rating from Sigma-Aldrich differentiate this reagent from single-isotope alternatives and from non-deuterated ¹⁵N-ammonium salts, which lack the deuterium component needed for ²H-metabolic labeling . This application is grounded in the product specification for the ¹⁵N,d4 double-isotope variant and its documented suitability for bio-NMR and protein expression workflows [1].

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